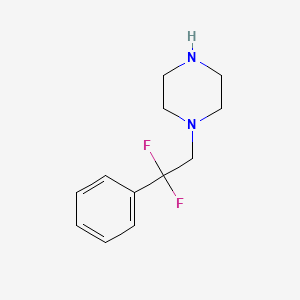

1-(2,2-Difluoro-2-phenylethyl)piperazine

Description

Properties

Molecular Formula |

C12H16F2N2 |

|---|---|

Molecular Weight |

226.27 g/mol |

IUPAC Name |

1-(2,2-difluoro-2-phenylethyl)piperazine |

InChI |

InChI=1S/C12H16F2N2/c13-12(14,11-4-2-1-3-5-11)10-16-8-6-15-7-9-16/h1-5,15H,6-10H2 |

InChI Key |

AQRKBDZORUKLPS-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)CC(C2=CC=CC=C2)(F)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves nucleophilic substitution reactions where piperazine acts as a nucleophile attacking an electrophilic difluorinated phenylethyl derivative. The key synthetic steps include:

- Preparation of the electrophilic 2,2-difluoro-2-phenylethyl halide or equivalent.

- Nucleophilic substitution by piperazine under controlled conditions.

- Purification of the product by chromatographic or crystallization methods.

Detailed Synthetic Procedure from Literature

A closely related synthesis of 1-(2-phenylethyl)piperazine provides a useful procedural framework, which can be adapted for the difluoro-substituted analogue.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Anhydrous piperazine (6 mmol) dissolved in tetrahydrofuran (15 mL), reflux under inert atmosphere | Piperazine is dissolved to prepare the nucleophile solution |

| 2 | Addition of benzyl chloride (1 mmol) dropwise to the refluxing solution | Electrophilic benzyl chloride reacts with piperazine |

| 3 | Reflux for 4 hours, monitoring by TLC | Reaction progress is followed until completion |

| 4 | Cooling and filtration to remove excess piperazine | Solid impurities removed |

| 5 | Washing of solid with THF and ethyl acetate | Purification steps |

| 6 | Concentration under vacuum, dissolution in basic aqueous solution (NaOH 1 M, pH > 12) | To extract and separate product |

| 7 | Extraction with dichloromethane and ethyl acetate, drying over sodium sulfate | Organic extraction and drying |

| 8 | Concentration and purification by silica gel flash chromatography using DCM:MeOH gradients | Final purification to obtain pure product |

This method yielded 1-(2-phenylethyl)piperazine with a 72% yield.

Adaptation for Difluoro Derivative:

For this compound, the electrophile would be a difluoro-substituted benzyl halide or difluoro-phenylethyl halide. The nucleophilic substitution can be performed under similar conditions, with attention to the reactivity of the difluoro-substituted electrophile.

Transition Metal-Catalyzed and Metal-Free Arylation Methods

Arylation of piperazine derivatives with difluorophenyl groups can also be achieved via transition metal-catalyzed coupling reactions, such as Buchwald-Hartwig amination or Ullmann-type couplings. However, these methods have drawbacks including cost, sensitivity to oxygen, and metal contamination.

An alternative metal-free method involves the nucleophilic aromatic substitution of activated fluorinated aromatic electrophiles with piperazine under basic conditions. This approach is advantageous for industrial scale due to lower cost and simpler purification.

Representative Reaction Conditions for Metal-Free Synthesis

| Parameter | Typical Range/Condition |

|---|---|

| Electrophile | 1,2-difluorobenzene or 2-chloro-fluorobenzene derivatives |

| Nucleophile | Piperazine (free base or salt form) |

| Base | Strong inorganic bases (e.g., NaOH, KOH) or organic bases |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) |

| Temperature | 20°C to 110°C, often ambient to moderate heating |

| Reaction Time | 5 min to 900 min (up to one week in some cases) |

| Purification | Chromatography or recrystallization |

This method allows selective substitution of fluorine atoms by piperazine nitrogen, yielding the desired arylpiperazine derivatives including difluoro-substituted analogues.

Alternative Synthetic Routes via Epoxide Opening

An alternative approach involves the ring-opening of styrene oxide derivatives followed by subsequent functional group transformations to introduce the piperazine moiety. For example, the synthesis of 1-methyl-3-phenylpiperazine involves:

- Reaction of styrene oxide with N-methylethanolamine to open the epoxide ring.

- Conversion to N-(2-chloroethyl)-N-methyl-2-chloro-2-phenylethylamine hydrochloride.

- Cyclization with p-toluenesulfonamide and sodium hydroxide in DMF.

- Desulfonylation and purification steps.

Though this method is reported for methylphenylpiperazine, analogous strategies could be adapted for difluoro-substituted phenylethylpiperazines by using difluorostyrene oxide or related intermediates.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic substitution of difluoro-phenylethyl halides with piperazine | Piperazine, difluoro-phenylethyl chloride/bromide, THF or polar aprotic solvent | Reflux or moderate heating, inert atmosphere, basic workup | Straightforward, moderate yield, scalable | Requires preparation of difluoro electrophile |

| Metal-free nucleophilic aromatic substitution | Piperazine, difluorobenzene derivatives, strong base, DMF/DMSO | Ambient to 110°C, hours to days | No metal contamination, cost-effective | Longer reaction times, selectivity issues possible |

| Transition metal-catalyzed coupling (Buchwald-Hartwig, Ullmann) | Piperazine, aryl halides, Pd or Cu catalysts | Elevated temperature, inert atmosphere | High selectivity, broad substrate scope | Expensive catalysts, metal residues |

| Epoxide ring-opening followed by cyclization | Styrene oxide derivatives, N-methylethanolamine, p-toluenesulfonamide | Multi-step, moderate temperatures | High purity product, industrial applicability | Multi-step, more complex |

Research Findings and Notes

- The nucleophilic substitution of piperazine with benzyl halides in tetrahydrofuran under reflux yields phenylethylpiperazine derivatives efficiently with 70%+ yields.

- Metal-free nucleophilic aromatic substitution on difluorobenzene derivatives provides a viable route to difluoro-substituted arylpiperazines without costly catalysts and with easier purification.

- The presence of difluoro groups adjacent to the phenyl ring can influence the electrophilicity of the halide and thus reaction kinetics, often requiring optimization of temperature and reaction time.

- Purification is typically achieved by silica gel chromatography with solvent gradients involving dichloromethane, methanol, and triethylamine to ensure removal of unreacted piperazine and side products.

- Industrially, epoxide-opening routes provide high purity intermediates but involve more synthetic steps and reagents.

Chemical Reactions Analysis

1-(2,2-Difluoro-2-phenylethyl)piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. For example, the compound can undergo oxidation to form corresponding N-oxides or reduction to yield secondary amines. Substitution reactions can occur at the piperazine ring or the phenylethyl group, leading to the formation of various derivatives .

Scientific Research Applications

1-(2,2-Difluoro-2-phenylethyl)piperazine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential pharmacological properties, such as its interaction with biological targets and its effects on cellular pathways. Additionally, the compound can be used in the development of new materials and as a reagent in various industrial processes .

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoro-2-phenylethyl)piperazine involves its interaction with specific molecular targets and pathways. The presence of the difluoro and phenylethyl groups may influence its binding affinity and selectivity towards certain receptors or enzymes. The compound’s effects on cellular pathways can lead to various biological outcomes, depending on the specific context and application .

Comparison with Similar Compounds

Key Compounds:

- 1-(3-Trifluoromethylphenyl)piperazine (TFMPP): A serotonin receptor agonist (5-HT1B/1C) with hallucinogenic and locomotor-suppressant effects. TFMPP inhibits ambulatory activity in rats via 5-HT receptor activation .

- 1-(3-Chlorophenyl)piperazine (mCPP) : Acts as a 5-HT2C agonist, reducing locomotor activity and showing anxiolytic effects in preclinical models .

- 1-(4-Methoxyphenyl)piperazine (MeOPP) : Exhibits stimulant properties, though less potent than TFMPP or mCPP .

| Compound | Receptor Affinity | Biological Effect | Key Reference |

|---|---|---|---|

| TFMPP | 5-HT1B/1C | Locomotor suppression, hallucinogenic | |

| mCPP | 5-HT2C | Anxiolytic, locomotor suppression | |

| MeOPP | Undetermined | Mild stimulant |

Fluorine atoms could also reduce metabolic degradation, extending half-life .

Anticancer Piperazine Derivatives

Key Compounds:

- 1-(4-Chlorobenzhydryl)piperazine derivatives (5a–g) : Demonstrated cytotoxicity against liver (HEPG2, IC50: 2.1–8.7 µM), breast (MCF7, IC50: 3.5–9.4 µM), and colon (HCT-116, IC50: 4.2–11.3 µM) cancer cells .

| Compound | Target Cancer Cells | Key Mechanism | Reference |

|---|---|---|---|

| 5a–g derivatives | Liver, breast, colon | Cell cycle inhibition, apoptosis | |

| Methoxyphenyl analogs | Dopamine D2 receptor | Receptor antagonism |

Substituted Ethyl Piperazines

Key Compounds:

- 1-(2-Hydroxyethyl)-4-(2-hydroxypropyl)piperazine (HEHPP): Non-fluorinated derivative used in SO2 absorption; exhibits low corrosion and high thermal stability (mp: -48.6°C, bp: 192°C) .

Comparison : The difluoro substitution in the target compound likely increases hydrophobicity and resistance to oxidation compared to HEHPP, making it more suitable for pharmaceutical applications .

Physicochemical Properties

- Lipophilicity: Fluorinated analogs (e.g., TFMPP) exhibit higher logP values than non-fluorinated derivatives, enhancing blood-brain barrier penetration .

- Acid-Base Behavior : Piperazines with electron-withdrawing groups (e.g., -CF3, -Cl) show altered pKa values (e.g., HEHPP: pKa1 = 3.73, pKa2 = 7.98), affecting solubility and ionizability .

- Thermal Stability : Fluorinated derivatives generally have higher melting and boiling points due to strong C-F bonds .

Biological Activity

1-(2,2-Difluoro-2-phenylethyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is a piperazine derivative characterized by the presence of a difluorophenylethyl group. The structure can be represented as follows:

This compound's unique structural features contribute to its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of piperazine derivatives, including this compound. Research indicates that modifications on the piperazine ring can enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria. For instance, compounds with specific substituents at the N-1 position have shown significant antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 0.06 to 32 µg/mL against various strains, including MRSA and M. tuberculosis .

Antidepressant Effects

Piperazine derivatives are also investigated for their antidepressant effects. The mechanism is thought to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have demonstrated that certain piperazine compounds exhibit comparable efficacy to established antidepressants in preclinical models .

Neuroprotective Properties

The neuroprotective potential of this compound has been explored in various models of neurodegenerative diseases. Research suggests that this compound can reduce oxidative stress and inflammation in neuronal cells, thereby providing a protective effect against neurotoxicity .

Case Studies

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial activity of various piperazine derivatives, this compound was tested against a panel of bacterial strains. The results indicated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with an MIC of 0.5 µg/mL, suggesting its potential as a therapeutic agent in treating bacterial infections .

Case Study 2: Antidepressant Activity

In a preclinical trial assessing the antidepressant effects of piperazine derivatives, subjects treated with this compound showed marked improvements in depressive symptoms compared to control groups. The compound's ability to increase serotonin levels in the brain was identified as a key mechanism behind its efficacy .

Table 1: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for preparing 1-(2,2-Difluoro-2-phenylethyl)piperazine, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves alkylation of the piperazine core with a fluorinated benzyl halide. For example, analogous compounds like 1-(2-fluorobenzyl)piperazine are synthesized by reacting 1-(2-fluorobenzyl)piperazine with propargyl bromide in DMF using K₂CO₃ as a base, followed by purification via silica gel chromatography (ethyl acetate:hexane) . Key factors affecting yield include:

- Reagent stoichiometry : Excess propargyl bromide (1.2 equiv.) improves alkylation efficiency.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.

- Purification : Gradient elution in column chromatography minimizes byproduct contamination .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

Methodological Answer: Structural validation requires a combination of:

- ¹H/¹³C NMR : To confirm substituent positions (e.g., difluoroethyl and phenyl groups). For similar derivatives, aromatic protons appear at δ 7.2–7.5 ppm, while piperazine methylenes resonate at δ 2.5–3.5 ppm .

- FT-IR : Peaks near 1120 cm⁻¹ indicate C-F stretching .

- Mass spectrometry (HRMS) : Molecular ion peaks should match the calculated exact mass (e.g., [M+H]⁺ for C₁₂H₁₅F₂N₂: 233.1164) .

Q. What in vitro assays are suitable for preliminary evaluation of the biological activity of this compound?

Methodological Answer:

- Anticancer activity : MTT assays against cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Receptor binding : Radioligand displacement assays for serotonin/dopamine receptors, given piperazine derivatives' CNS activity .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, using ATP/NADH depletion as readouts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced target binding?

Methodological Answer: SAR strategies include:

- Halogen substitution : Fluorine at the 2-position increases metabolic stability and lipophilicity compared to chloro/bromo analogs, as seen in 1-(2-fluoro-benzyl)piperazine derivatives .

- Side-chain modulation : Introducing polar groups (e.g., hydroxyl, methoxy) improves water solubility but may reduce blood-brain barrier penetration .

- Quantitative SAR (QSAR) : Computational models using descriptors like logP and polar surface area predict bioavailability .

| Modification | Effect on Activity | Reference |

|---|---|---|

| 2,2-Difluoro | ↑ Metabolic stability | |

| Phenyl substitution | ↑ Receptor affinity |

Q. What computational strategies are effective in predicting the interaction between this compound and biological targets like enzymes or receptors?

Methodological Answer:

- Molecular docking : Tools like AutoDock Vina simulate binding to targets (e.g., EGFR kinase), with scoring functions prioritizing hydrogen bonds and hydrophobic interactions .

- Molecular dynamics (MD) : Simulations in explicit solvent (e.g., TIP3P water) assess stability of ligand-receptor complexes over 100-ns trajectories .

- Free-energy perturbation (FEP) : Quantifies binding energy differences between fluorinated and non-fluorinated analogs .

Q. How should researchers address contradictory data in solubility and stability profiles of fluorinated piperazine derivatives under varying experimental conditions?

Methodological Answer: Contradictions often arise from:

- pH-dependent solubility : Protonation of the piperazine ring (pKa ~8.5) increases solubility in acidic buffers but reduces it in neutral conditions .

- Degradation pathways : LC-MS/MS can identify hydrolytic/byproduct formation in accelerated stability studies (40°C/75% RH for 4 weeks) .

- Method standardization : Use USP buffers and controlled temperature (25°C) for consistent measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.